3-(3-n-Butoxy-4-methylphenyl)-1-propene
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Overview
Description
3-(3-n-Butoxy-4-methylphenyl)-1-propene is an organic compound characterized by the presence of a butoxy group, a methyl group, and a propene chain attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-n-Butoxy-4-methylphenyl)-1-propene typically involves the alkylation of 3-n-butoxy-4-methylphenol with an appropriate alkyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-n-Butoxy-4-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or acids, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
3-(3-n-Butoxy-4-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-n-Butoxy-4-methylphenyl)-1-propene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to observable effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-n-Butoxy-4-methylphenyl methyl sulfide
- 4-n-Butoxy-3-methylphenyl methyl sulfide
Uniqueness
3-(3-n-Butoxy-4-methylphenyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
3-(3-n-Butoxy-4-methylphenyl)-1-propene, a compound with a unique chemical structure, has garnered attention in scientific research for its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by a propene backbone substituted with a butoxy group and a methylphenyl moiety. The synthesis of this compound typically involves alkylation reactions that introduce the butoxy group onto the aromatic ring, followed by dehydrohalogenation to form the propene structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of indolyl-pyridinyl-propenones have shown significant methuosis-inducing activity, leading to cell death through mechanisms involving microtubule disruption and vacuolization .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.
- Enzyme Interaction : Given its structure, this compound may interact with specific enzymes or receptors, potentially influencing various metabolic pathways.
Anticancer Activity
A study evaluating the cytotoxic effects of structurally related compounds found that certain substitutions at the indole position significantly enhanced biological activity. For example, compounds with a butoxy substitution showed reduced growth inhibition (GI) values compared to their counterparts with more lipophilic groups .
Compound | GI50 (µM) | Morphological Effects |
---|---|---|
1a | 2.5 | Vacuolization observed |
2b | 2.5 | Similar to 1a |
2d | >10 | Minimal effects |
This table illustrates the varying degrees of cytotoxicity among different derivatives, highlighting the importance of structural modifications in enhancing biological activity.
Anti-inflammatory Mechanisms
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of inflammatory mediators. The mechanism is thought to involve modulation of cyclooxygenase pathways, leading to decreased production of prostaglandins and other inflammatory cytokines.
Properties
IUPAC Name |
2-butoxy-1-methyl-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-6-10-15-14-11-13(7-5-2)9-8-12(14)3/h5,8-9,11H,2,4,6-7,10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQVYQHFLTPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.